3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol
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Overview
Description
3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol is a heterocyclic compound that features an imidazo-pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methyl isocyanate, followed by cyclization to form the imidazo-pyrazine core. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo-pyrazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one
- 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
- 6-(3-Methyl-5-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol is unique due to its specific imidazo-pyrazine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
39204-55-2 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-7-oxidoimidazo[1,5-a]pyrazin-7-ium |
InChI |
InChI=1S/C7H7N3O/c1-6-8-4-7-5-9(11)2-3-10(6)7/h2-5H,1H3 |
InChI Key |
LJUMTPTYRJUYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C[N+](=C2)[O-] |
Origin of Product |
United States |
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